N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
Description
N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c1-25(23)17-9-6-13(10-14(17)20)21-18(22)16-8-7-15(24-16)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPWHVHDCHOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as elemental fluorine, hydrogen fluoride, or fluorinating agents like N-fluorobenzenesulfonimide.
Attachment of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- N-(4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- N-(3-fluoro-4-methylsulfinylphenyl)-5-phenylfuran-2-carboxamide
Uniqueness
N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is unique due to the combination of its structural features, such as the presence of both fluorine atoms and a methylsulfinyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
